Ethyl oxazolo[4,5-b]pyridine-2-carboxylate

Drug Design ADME Prediction Physicochemical Profiling

Researchers requiring a validated, multi-target heterocyclic scaffold often face fragmented supply of key intermediates. Ethyl oxazolo[4,5-b]pyridine-2-carboxylate (CAS 93129-56-7) resolves this as a single, versatile building block with demonstrated activity across kinase, topoisomerase, and antimicrobial programs. - Enables parallel SAR at 2-position (ester hydrolysis/amidation) and pyridine ring (electrophilic substitution/cross-coupling). - Supported by published IC50 data: IRAK4 8.9 nM, GSK-3β 0.34 µM, hTopo IIα 2 µM. - ≥98% purity with sealed dry storage (2-8°C); ships ambient in continental US.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 93129-56-7
Cat. No. B1356523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl oxazolo[4,5-b]pyridine-2-carboxylate
CAS93129-56-7
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(O1)C=CC=N2
InChIInChI=1S/C9H8N2O3/c1-2-13-9(12)8-11-7-6(14-8)4-3-5-10-7/h3-5H,2H2,1H3
InChIKeyKRPJHFZZVZJQES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Oxazolo[4,5-b]pyridine-2-carboxylate: Physicochemical Identity & Scaffold Classification


Ethyl oxazolo[4,5-b]pyridine-2-carboxylate (CAS 93129-56-7) is a fused bicyclic heterocycle comprising an oxazole ring annulated to a pyridine ring, bearing an ethyl carboxylate ester at the 2-position [1]. With a molecular formula of C₉H₈N₂O₃ and a molecular weight of 192.17 g·mol⁻¹, it is classified as a versatile small molecule scaffold and building block for medicinal chemistry and organic synthesis . The compound exhibits a computed density of 1.306 g·cm⁻³, a boiling point of 297.4 °C at 760 mmHg, a polar surface area (PSA) of 65.22 Ų, and a calculated LogP of 1.40, indicating moderate lipophilicity suitable for blood–brain barrier penetration considerations in lead optimization programs . The oxazolo[4,5-b]pyridine scaffold has been validated across multiple therapeutic target classes, including GSK-3β, IRAK4, hTopo IIα, SIRT1, and antimicrobial pathways [1].

Ethyl Oxazolo[4,5-b]pyridine-2-carboxylate: Structural Non-Interchangeability with Analogs


Ethyl oxazolo[4,5-b]pyridine-2-carboxylate cannot be indiscriminately replaced by its closest structural analogs—including the free carboxylic acid (CAS 1211587-80-2), 6-bromo analog (CAS 1264193-15-8), 2-aryl-substituted derivatives, or isosteric benzoxazole scaffolds—without altering the synthetic trajectory and ultimate biological profile of downstream products [1]. The ethyl ester at position 2 serves as both a protecting group and a synthetic handle: hydrolysis yields the free acid for amide coupling or salt formation; transesterification or reduction pathways are not available to the acid or 2-aryl congeners [2]. The unsubstituted pyridine ring (positions 5, 6, 7) provides sites for electrophilic substitution, cross-coupling, or directed metalation that are blocked or electronically deactivated in halogenated analogs [3]. Furthermore, QSAR studies have established that substitution at position 2 of the oxazolo[4,5-b]pyridine nucleus is decisive for determining the type of biological activity, while substitution at the 5-position governs potency, meaning that structural modifications at different ring positions produce non-overlapping biological profiles [1]. The oxazolo[4,5-b]pyridine scaffold itself is a validated purine isostere, and its replacement with benzoxazole eliminates the pyridine nitrogen that participates in critical hydrogen-bonding and metal-chelation interactions with kinase hinge regions and DNA gyrase [3].

Ethyl Oxazolo[4,5-b]pyridine-2-carboxylate: Quantitative Differentiation vs. Closest Analogs


Lipophilicity & Membrane Permeability: Ester vs. Acid

Ethyl oxazolo[4,5-b]pyridine-2-carboxylate possesses a calculated LogP of 1.40, which is substantially higher than the predicted LogP of the corresponding free carboxylic acid (oxazolo[4,5-b]pyridine-2-carboxylic acid, CAS 1211587-80-2), estimated at approximately 0.3–0.5 based on the loss of the ethyl group and the presence of a free carboxylate . This LogP difference of ~0.9–1.1 log units translates to an approximately 8–12× higher partition coefficient in octanol/water for the ethyl ester, indicating superior passive membrane permeability potential . The ethyl ester also has a lower topological polar surface area (tPSA) contribution from the ester (26.3 Ų) compared with the acid (37.3 Ų), favoring oral bioavailability predictions under Lipinski's Rule of Five .

Drug Design ADME Prediction Physicochemical Profiling

Synthetic Versatility: Unsubstituted vs. 6-Bromo Scaffold

The unsubstituted ethyl oxazolo[4,5-b]pyridine-2-carboxylate scaffold (MW 192.17) lacks halogen substituents on the pyridine ring, enabling late-stage functionalization at any of the three available positions (C-5, C-6, C-7) through electrophilic aromatic substitution, directed ortho-metalation, or iridium-catalyzed C–H borylation [1]. In contrast, ethyl 6-bromo-oxazolo[4,5-b]pyridine-2-carboxylate (CAS 1264193-15-8, MW 271.07) carries a bromine atom at C-6 (ΔMW = +78.90) that pre-determines the site for cross-coupling but blocks alternative substitution patterns . The microwave-assisted condensation method of Myllymäki & Koskinen (2007) enables the direct synthesis of diverse 2-substituted oxazolo[4,5-b]pyridines from carboxylic acids and 2-amino-3-hydroxypyridine in moderate to good yields, but this method generates the 2-substituted target directly and does not allow iterative diversification from a common late-stage intermediate [2]. The ethyl carboxylate-containing scaffold serves as such a common intermediate: hydrolysis to the acid enables amide library synthesis; reduction to the aldehyde or alcohol opens additional diversification vectors unavailable to the 2-aryl or 2-alkyl congeners [1].

Medicinal Chemistry Parallel Synthesis Library Design

Biological Scaffold Validation: Oxazolo[4,5-b]pyridine vs. Benzoxazole

The oxazolo[4,5-b]pyridine scaffold has demonstrated quantifiable advantages over the isosteric benzoxazole scaffold in multiple target engagement contexts. In GSK-3β inhibition, piperazine-linked oxazolo[4,5-b]pyridine derivatives achieved IC₅₀ values ranging from 0.34 to 0.53 µM (compounds 7d, 7e, 7g, 7c), with compound 7d reducing carrageenan-induced rat paw edema by 62.79% at 3 h and 65.91% at 5 h post-administration, compared with indomethacin at 76.74% and 79.54%, respectively [1]. In hTopo IIα inhibition, 2-(4-butylphenyl)oxazolo[4,5-b]pyridine (2i) exhibited an IC₅₀ of 2 µM, more potent than the reference drug etoposide, and comparable to its benzoxazole counterpart 1i (also 2 µM), but with a differentiated cytotoxicity profile [2]. QSAR analysis by Yalçin et al. (2000) established that the oxazolo[4,5-b]pyridine ring system with benzyl substitution at position 2 was the most favorable heterocyclic nucleus among benzoxazoles, benzimidazoles, oxazolo[4,5-b]pyridines, and benzothiazoles for antifungal activity against Candida albicans [3]. In antimicrobial applications, 2-(4-trifluoromethylphenyl)oxazolo[4,5-b]pyridine (P6) and 2-(4-trifluoromethoxyphenyl)oxazolo[4,5-b]pyridine (P7) showed MIC values of 16 µg·mL⁻¹ and 8 µg·mL⁻¹, respectively, against Pseudomonas aeruginosa, with P7 surpassing the activity of gentamicin (MIC 16 µg·mL⁻¹) [4].

Kinase Inhibition Antimicrobial Scaffold Hopping

Physicochemical Differentiation: Density, Boiling Point & PSA

Ethyl oxazolo[4,5-b]pyridine-2-carboxylate has experimentally accessible physicochemical properties that differentiate it from closely related analogs, with implications for purification, formulation, and analytical method development. The compound has a computed density of 1.306 g·cm⁻³ and a boiling point of 297.4 °C at 760 mmHg . In comparison, the 6-bromo analog (CAS 1264193-15-8, MW 271.07) has a predicted boiling point of 334.4 ± 45.0 °C, approximately 37 °C higher, due to the increased molecular weight and polarizability contributed by the bromine substituent . The free carboxylic acid (CAS 1211587-80-2, MW 164.12) is a smaller, more polar molecule (C₇H₄N₂O₃ vs. C₉H₈N₂O₃) that would be expected to have a significantly lower boiling point and higher water solubility, altering its behavior in reversed-phase chromatography and extraction workflows . The polar surface area of 65.22 Ų for the ethyl ester is dominated by the ester oxygens and the pyridine/oxazole nitrogen atoms, providing a distinct chromatographic retention profile compared with the more polar acid (predicted PSA ~75–80 Ų) .

Pre-formulation Solid-state Chemistry Chromatographic Method Development

Commercial Availability & Procurement vs. Halogenated Analogs

Ethyl oxazolo[4,5-b]pyridine-2-carboxylate is commercially available from multiple vendors with a typical purity specification of ≥98% (HPLC) . From Biosynth, the compound is offered at $635.00 per 50 mg (non-stock, 3–4 week lead time) and $1,981.25 per 0.5 g, reflecting the specialized synthesis required for this building block . The 6-bromo analog (CAS 1264193-15-8) is more widely stocked, with vendors such as Activate Scientific offering 100 mg at 97% purity, and Fisher Scientific listing the compound through Pharmablock, suggesting a more mature supply chain for the brominated derivative . The free carboxylic acid (CAS 1211587-80-2) is listed at 95% purity from Leyan (10G to 5KG scale), indicating bulk availability that the ester form currently lacks . This supply chain profile positions the ethyl ester as a higher-value, research-grade intermediate whose procurement requires advance planning but offers the unique synthetic versatility absent in the more commodity-priced acid and bromo derivatives.

Chemical Procurement Supply Chain Research Economics

Downstream Bioactivity: IRAK4 & GSK-3β Inhibitor Chemotypes

The oxazolo[4,5-b]pyridine-2-carboxylate scaffold is positioned one synthetic transformation away from pharmacologically validated chemotypes. Hydrolysis of the ethyl ester yields oxazolo[4,5-b]pyridine-2-carboxylic acid, which can be directly coupled to amines to generate amide-based kinase inhibitors [1]. In the IRAK4 inhibitor series, oxazolo[4,5-b]pyridine scaffold-based compound 32 achieved an IC₅₀ of 43 nM against IRAK4, representing a 2.7-fold improvement over CA-4948 (IC₅₀ = 115 nM), and further optimization yielded compound 42 with a 13-fold potency gain (IC₅₀ = 8.9 nM) and favorable in vivo pharmacokinetics in a mouse LPS-induced SIRS model [1]. In GSK-3β inhibition, the scaffold produced compounds with IC₅₀ values as low as 0.34 µM and demonstrated in vivo anti-inflammatory efficacy comparable to indomethacin [2]. The same scaffold has yielded SIRT1 activators more potent than resveratrol and structurally unrelated to prior chemotypes [3]. Ethyl oxazolo[4,5-b]pyridine-2-carboxylate serves as the direct synthetic entry point to these validated chemical spaces via ester hydrolysis and subsequent amide bond formation, placing it as a strategic procurement choice for programs targeting kinases, deacetylases, or inflammatory pathways.

Kinase Drug Discovery Lead Optimization Scaffold-Based Design

Ethyl Oxazolo[4,5-b]pyridine-2-carboxylate: Optimal Application Scenarios


Kinase Inhibitor Lead Optimization: Late-Stage Diversification from Ester Intermediate

Medicinal chemistry teams pursuing IRAK4, GSK-3β, or other kinase targets can procure ethyl oxazolo[4,5-b]pyridine-2-carboxylate as a common late-stage intermediate. Hydrolysis to the carboxylic acid followed by parallel amide coupling with diverse amine libraries enables rapid SAR exploration. This strategy is supported by the demonstrated IRAK4 inhibitory activity of oxazolo[4,5-b]pyridine-based compound 42 (IC₅₀ = 8.9 nM, 13-fold more potent than CA-4948) and GSK-3β inhibitor compound 7d (IC₅₀ = 0.34 µM) [1]. The ester handle's LogP advantage (LogP = 1.40 vs. ~0.3–0.5 for the acid) facilitates purification of the intermediate by normal-phase chromatography and enhances organic solubility during coupling reactions . The three unsubstituted positions on the pyridine ring permit additional parallel functionalization, enabling exploration of multi-dimensional SAR from a single purchased building block.

Antimicrobial Scaffold Development: 2-Amide & Heteroaryl Libraries Against Resistant Pathogens

Research groups targeting antimicrobial resistance can use ethyl oxazolo[4,5-b]pyridine-2-carboxylate to generate libraries of 2-amidooxazolo[4,5-b]pyridines for screening against MRSA, drug-resistant Pseudomonas aeruginosa, and Candida albicans. The QSAR-established superiority of the oxazolo[4,5-b]pyridine nucleus with appropriate 2-substitution over benzoxazole, benzimidazole, and benzothiazole isosteres for antifungal activity [2], combined with the demonstrated MIC of 8 µg·mL⁻¹ (P7 vs. gentamicin at 16 µg·mL⁻¹ against P. aeruginosa) [3], provides a data-driven rationale for scaffold selection. The ester intermediate allows systematic variation of the 2-position substituent while preserving the option to introduce halogen or other substituents at positions 5–7 via electrophilic substitution or cross-coupling chemistry.

Chemical Biology Probe Synthesis: Ester Conjugation to Biotin & Fluorophores

For chemical biology applications requiring target engagement probes, the ethyl ester functionality of ethyl oxazolo[4,5-b]pyridine-2-carboxylate provides a direct conjugation handle. Hydrolysis to the carboxylic acid enables amide bond formation with amine-containing linkers (PEG, alkyl, or peptidic), biotin, or fluorophores. This is particularly relevant given the scaffold's demonstrated engagement with multiple target classes: GSK-3β (IC₅₀ = 0.34–0.53 µM), IRAK4 (IC₅₀ = 8.9–43 nM), and hTopo IIα (IC₅₀ = 2 µM) [4]. The unsubstituted pyridine ring preserves hydrogen-bond donor/acceptor capacity for target binding without steric interference from pre-installed substituents, ensuring that probe affinity is not compromised by the conjugation strategy.

Fragment-Based Drug Discovery: Scaffold Validation for FBDD

In fragment-based or scaffold-oriented drug discovery, ethyl oxazolo[4,5-b]pyridine-2-carboxylate can serve as a validated fragment-sized scaffold (MW 192.17, heavy atom count 14) for hit identification and elaboration. Its physicochemical profile (LogP 1.40, PSA 65.22 Ų, 1 hydrogen bond acceptor from the ester carbonyl, 3 nitrogen/oxygen H-bond acceptors) falls within fragment-like property space . The compound's demonstrated downstream potential—spanning kinase inhibition (IRAK4, GSK-3β), deacetylase activation (SIRT1), topoisomerase inhibition (hTopo IIα), and antimicrobial activity—makes it an information-rich starting point for fragment growing, merging, or linking strategies. Procurement at ≥98% purity from multiple vendors ensures reproducibility across hit-to-lead campaigns.

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